Lonijaposide C
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Overview
Description
Lonijaposide C is a complex organic compound with a unique structure that includes multiple functional groups such as carboxyl, hydroxyl, and ethenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lonijaposide C involves multiple steps, starting from simpler organic molecules. The process typically includes the formation of the pyran ring, followed by the introduction of the ethenyl and carboxyl groups. The reaction conditions often require specific catalysts, temperature control, and pH adjustments to ensure the correct stereochemistry of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ethenyl groups can be reduced to form alkanes.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the ethenyl groups would produce alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules such as proteins and nucleic acids. Its multiple functional groups enable it to form hydrogen bonds and other interactions with biological targets.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development and other medical applications.
Industry
In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating specialized polymers and other advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interactions with molecular targets such as enzymes and receptors. The multiple functional groups allow it to bind to these targets through various interactions, including hydrogen bonding, van der Waals forces, and ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
- Lonijaposide C
- This compound
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for scientific research.
Properties
Molecular Formula |
C24H29NO12 |
---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
5-[(E)-2-[(2S,3R,4S)-5-carboxy-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C24H29NO12/c1-2-14-15(4-3-12-7-13(21(31)32)9-25(8-12)5-6-26)16(22(33)34)11-35-23(14)37-24-20(30)19(29)18(28)17(10-27)36-24/h2-4,7-9,11,14-15,17-20,23-24,26-30H,1,5-6,10H2,(H-,31,32,33,34)/b4-3+/t14-,15+,17-,18-,19+,20-,23+,24+/m1/s1 |
InChI Key |
DXFHNEGQVDLRDO-KBCYOOEFSA-N |
Isomeric SMILES |
C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)/C=C/C3=CC(=C[N+](=C3)CCO)C(=O)[O-] |
Canonical SMILES |
C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)C=CC3=CC(=C[N+](=C3)CCO)C(=O)[O-] |
Synonyms |
lonijaposide C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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